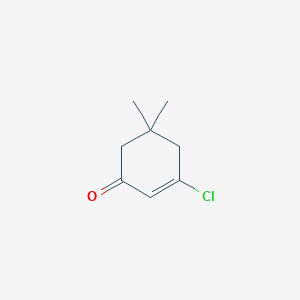

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

Description

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS: 17530-69-7) is a bicyclic ketone characterized by a cyclohexenone backbone substituted with chlorine at position 3 and methyl groups at positions 5 and 3. It serves as a versatile intermediate in organic synthesis, particularly for generating heterocyclic compounds and bioactive derivatives. Its physicochemical properties include a boiling point of 44–46°C, density of 1.084 g/cm³, and flash point of 44–46°C . The chlorine substituent enhances electrophilic reactivity, making it suitable for nucleophilic substitution or Diels-Alder reactions .

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169966 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-69-7 | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The chlorination proceeds via a two-step mechanism:

-

Activation of Dimedone : Oxalyl chloride reacts with the carbonyl oxygen of dimedone, forming an intermediate acyl chloride.

-

Elimination and Cyclization : The intermediate undergoes dehydrochlorination, resulting in the formation of the conjugated enone system with concurrent release of carbon dioxide and hydrogen chloride.

Procedure and Optimization

-

Reagents : Dimedone (15.0 g, 107 mmol), oxalyl chloride (27.2 g, 214 mmol), chloroform (40 mL).

-

Conditions :

Key Advantages :

-

High reproducibility and scalability.

-

Minimal byproducts due to the volatility of HCl and CO₂.

Phosphorus Pentachloride-Mediated Chlorination

An alternative route employs phosphorus pentachloride (PCl₅) as the chlorinating agent. While less commonly reported than oxalyl chloride, this method is effective for substrates sensitive to oxalyl chloride’s reactivity.

Procedure

-

Reagents : Dimedone (5 mmol), PCl₅ (1.5 equiv), cyclohexane (30 mL).

-

Conditions :

Limitations :

-

Lower yields compared to oxalyl chloride.

-

Requires careful handling of PCl₅ due to its moisture sensitivity and exothermic reactivity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

Substitution: Corresponding substituted cyclohexenones.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes

Scientific Research Applications

Organic Synthesis

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to diverse substituted cyclohexenones .

Biological Research

Recent studies have investigated the biological activities of this compound, exploring its potential interactions with biomolecules. It has been noted for its electrophilic nature, which allows it to react with nucleophiles in biological systems, potentially affecting cellular functions .

Medicinal Chemistry

The compound is being explored for its therapeutic properties and as a building block in drug development. Its structural features make it suitable for modifications aimed at enhancing biological activity or specificity towards certain targets .

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its ability to undergo multiple types of reactions—such as oxidation and reduction—further expands its applicability in synthetic chemistry .

Case Study 1: Synthesis of Complex Molecules

A research study successfully utilized this compound as an intermediate to synthesize a series of benzo[b][1,4]diazepines. The reaction involved treating the compound with benzoyl chloride followed by ethane-1,2-diamine, demonstrating its versatility in creating complex structures from simpler precursors.

Another study focused on evaluating the interaction of this compound with various biomolecules to assess its potential as a therapeutic agent. The findings indicated promising activity against certain cancer cell lines, suggesting further investigation into its medicinal properties could be beneficial .

Mechanism of Action

The mechanism of action of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Chlorinated Cyclohexenones

- 3-Chloro-5,5-dimethylcyclohex-2-ene-1-one oxime (CAS: Not provided): This oxime derivative exhibits plant growth-regulating activity. Unlike the parent ketone, the oxime group (–N–OH) enables coordination with metal ions and participation in tautomerism, influencing its biological activity .

B. Hydroxy-Substituted Analogues

- 3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one (Dimedone): The hydroxyl group at position 3 facilitates keto-enol tautomerism, enabling hydrogen bonding and chelation. Dimedone is widely used as a ligand precursor and exhibits antioxidant activity (FRAP value: 50,469.44 µmol/L Fe²⁺), surpassing 3-chloro derivatives in antioxidant efficacy .

- Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives: These tetraketones, synthesized via Knoevenagel condensation and Michael addition, demonstrate dual hydroxyl groups that enhance antioxidant and tyrosinase inhibitory activity. For example, compound 2 (unspecified substituent) showed IC₅₀ = 0.0156 mM in antioxidant assays, outperforming 3-chloro derivatives .

C. Amino- and Thiol-Substituted Derivatives

- 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: The amino group introduces nucleophilic reactivity, enabling participation in Schiff base formation. This derivative is less electrophilic than the chloro analogue, limiting its utility in substitution reactions .

- 3-Mercapto-5,5-dimethyl-2-cyclohexen-1-one ("Thiodimedone") :

The thiol group (–SH) confers redox activity and metal-binding capacity. Thiodimedone undergoes thermal and photochemical rearrangements, a property absent in the chloro analogue .

Key Findings :

- Chlorinated derivatives (e.g., 3-chloro oximes) excel in agrochemical applications but lack comprehensive antimicrobial data .

- Hydroxy-substituted analogues (e.g., Dimedone) show superior antioxidant profiles due to redox-active enol groups .

- Arylmethylenebis derivatives exhibit broad-spectrum bioactivity, attributed to extended conjugation and hydrogen-bonding capacity .

Physicochemical Properties

Insights :

- The chloro substituent increases hydrophobicity (higher LogP) compared to hydroxyl or amino groups.

- Dimedone’s moderate water solubility enhances its bioavailability in biological assays .

Biological Activity

Overview

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (CAS Number: 17530-69-7) is an organic compound characterized by its chlorinated structure and unique reactivity due to the presence of a chlorine atom and two methyl groups. Its molecular formula is with a molecular weight of approximately 158.63 g/mol. This compound is notable for its applications in organic synthesis and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClO |

| Molecular Weight | 158.63 g/mol |

| Density | 1.084 g/cm³ |

| Boiling Point | 44-46 °C (0.1 mmHg) |

| Flash Point | 44-46 °C |

The biological activity of this compound primarily involves its role as an electrophile, which allows it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, influencing their function and activity. The compound's reactivity is attributed to both the chlorine atom and the steric effects of the methyl groups, which can modulate its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, suggesting a potential role in protecting cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Studies involving cell cultures have indicated that it can downregulate pro-inflammatory cytokines, which could position it as a candidate for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various chlorinated compounds, including this compound, against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Research on Antioxidant Capacity

In another investigation focused on the antioxidant properties of several organic compounds, this compound was found to exhibit significant radical scavenging activity comparable to well-known antioxidants such as ascorbic acid . This study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant capacity.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

Pharmaceutical Development : The compound could serve as a lead structure for developing new antimicrobial or anti-inflammatory drugs.

Cosmetic Industry : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative stress on skin cells.

Agricultural Chemistry : The antimicrobial activity suggests potential use as a natural pesticide or fungicide.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, and how are they experimentally determined?

- Methodological Answer : Physicochemical characterization involves:

- Boiling point and density : Determined via distillation under reduced pressure (44–46°C at 0.1 mmHg; density 1.084 g/cm³) .

- Structural analysis : NMR (¹H and ¹³C) and GC-MS confirm the cyclohexenone backbone and substituents. For example, the InChI code (1S/C8H11ClO) provides stereochemical details .

- Safety parameters : Flash point measurements (44–46°C) and irritation studies inform handling protocols .

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Chlorination of precursors : Reacting 5,5-dimethyl-2-cyclohexen-1-one with chlorinating agents (e.g., SOCl₂ or Cl₂) under controlled conditions .

- Robinson annulation : A cyclization approach using diketones and aldehydes, followed by decarboxylation (e.g., conversion of 4-ethoxycarbonyl intermediates to the target compound with >99% yield) .

- Derivatization from thiodimedone : Thermal rearrangements of 3-mercapto derivatives (e.g., thiodimedone) may yield chlorinated analogs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (irritation risks noted in safety data) .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during synthesis) .

- Waste disposal : Avoid aqueous release; use approved organic waste protocols to mitigate environmental toxicity .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for enzyme inhibition studies?

- Methodological Answer :

- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward enzymes like tyrosinase .

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding interactions with enzyme active sites. For example, arylmethylene-bis derivatives showed inhibitory effects on tyrosinase in vitro .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data to prioritize synthetic targets .

Q. How can stereochemical outcomes be resolved in reactions involving this compound?

- Methodological Answer :

- X-ray crystallography : Determine absolute configuration, as demonstrated for structurally related hydroxy-dimethylcyclohexenones .

- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives).

- Dynamic NMR : Monitor ring-flipping or substituent rotation to assess conformational stability .

Q. What strategies optimize the regioselectivity of Diels-Alder reactions with this cyclohexenone?

- Methodological Answer :

- Lewis acid catalysis : Use AlCl₃ or TiCl₄ to polarize the dienophile, enhancing reactivity at the α,β-unsaturated carbonyl position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields in adduct formation (e.g., with ortho-quinone methides at 154°C) .

- Computational screening : Pre-screen transition states with DFT to predict regioselectivity trends .

Q. How do researchers address contradictory data in synthetic yields or analytical results?

- Methodological Answer :

- Reproducibility checks : Replicate reactions under identical conditions (e.g., anhydrous ether for Grignard steps in vs. DMF in ).

- Cross-validation : Compare NMR, HPLC, and mass spectrometry data to confirm purity and identity .

- Error source analysis : Investigate variables like trace moisture (e.g., in chlorination reactions) or catalyst deactivation .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation studies : Use OECD 301 protocols to measure half-life in water. Structural analogs (e.g., chlorophenols) show persistence, necessitating advanced oxidation processes .

- Toxicity assays : Test on aquatic models (e.g., Daphnia magna) to establish EC₅₀ values. Related cyclohexenones exhibit moderate ecotoxicity .

- Analytical monitoring : Deploy LC-MS/MS to detect trace residues in wastewater, with detection limits <1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.